molecular formula C24H32N4O3 B2612885 N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1705857-85-7

N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide

Cat. No. B2612885
CAS RN: 1705857-85-7
M. Wt: 424.545
InChI Key: IQRKLHMBSDAYFE-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide” is a complex organic compound. It contains a methoxybenzyl group, a pyridin-4-yloxy group, and a bipiperidine group, all of which are common in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxybenzyl and pyridin-4-yloxy groups would likely contribute to the compound’s polarity, while the bipiperidine group would add a degree of flexibility to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Enantioselective Synthesis

Research on similar compounds has explored enantioselective synthesis methods. For instance, a study on the synthesis of piperidine derivatives from (S)-methylpyroglutamate highlights the importance of specific synthesis techniques in achieving desired enantiomers for potential therapeutic applications (Calvez, Chiaroni, & Langlois, 1998).

Development of Selective Inhibitors

Another study focused on the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This underscores the compound's relevance in targeting specific kinase pathways, which is crucial for the development of targeted cancer therapies (Schroeder et al., 2009).

Crystal and Molecular Structure Analysis

The structural analysis of related compounds, such as the study on the crystal and molecular structure of Bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3- carboxylate), provides insights into the molecular arrangements and interactions that define the chemical and physical properties of these compounds. This is crucial for understanding their behavior in various solvents and conditions, which can be applied to the design of new materials and drugs (Zugenmaier, 2013).

Alkoxycarbonylpiperidines as N-nucleophiles

The use of alkoxycarbonylpiperidines in palladium-catalyzed aminocarbonylation represents an application in synthetic chemistry, indicating the versatility of these compounds in facilitating complex chemical reactions. Such studies are fundamental for advancing synthetic methodologies that can be utilized in pharmaceutical synthesis and material science (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Liquid Crystalline Behaviour

Research on the liquid crystalline behavior of hydrogen-bonded complexes of non-mesogenic anil with p-n-alkoxybenzoic acids, including pyridine derivatives, highlights the compound's potential application in the development of new liquid crystalline materials. Such materials have implications for electronic displays and other advanced technologies (Sideratou, Tsiourvas, Paleos, & Skoulios, 1997).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4-pyridin-4-yloxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-30-21-4-2-19(3-5-21)18-26-24(29)28-14-8-20(9-15-28)27-16-10-23(11-17-27)31-22-6-12-25-13-7-22/h2-7,12-13,20,23H,8-11,14-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKLHMBSDAYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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